Isoquinolin-3-ylboronic acid
Description
Broader Context of Heterocyclic Boronic Acids in Organic Synthesis and Medicinal Chemistry
Heterocyclic boronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis. thieme-connect.comresearchgate.net Their prominence is largely due to their utility as key building blocks in a variety of chemical reactions, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of complex molecules by coupling aryl or vinyl halides with boronic acids. The versatility, stability, and generally low toxicity of boronic acids have contributed to their widespread adoption. nih.gov
Beyond their role in synthesis, heterocyclic boronic acids are of great interest in medicinal chemistry. The boronic acid group can form reversible covalent bonds with diols and the active sites of enzymes, such as serine or threonine residues, making them attractive for the design of enzyme inhibitors. cymitquimica.commdpi.com This has led to the development of boronic acid-containing drugs for a range of therapeutic applications. mdpi.com
Significance of Isoquinoline (B145761) Derivatives in Chemical Science
The isoquinoline framework, a bicyclic aromatic system consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in chemical science. bohrium.comnumberanalytics.comrsc.org This structural motif is found in a wide array of natural products, particularly alkaloids, which exhibit significant and diverse pharmacological properties. bohrium.comrsc.org Isoquinoline and its derivatives have a broad spectrum of applications, including in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comamerigoscientific.com
In medicinal chemistry, isoquinoline derivatives have been investigated for their potential as analgesic, anti-inflammatory, antimicrobial, and anticancer agents. amerigoscientific.com The ability to functionalize the isoquinoline core at various positions allows for the fine-tuning of its biological activity, making it a versatile template for drug discovery. rsc.org
Rationale for Focused Academic Inquiry on Isoquinolin-3-ylboronic Acid
The focused academic inquiry into this compound stems from the synergistic combination of the properties of both the boronic acid functional group and the isoquinoline nucleus. This specific isomer, with the boronic acid at the 3-position, serves as a critical intermediate for creating novel isoquinoline-containing compounds.
Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, enabling the synthesis of 3-arylisoquinolines, a class of compounds that are otherwise challenging to prepare. The resulting biaryl structures are of significant interest in the development of new pharmaceutical agents and advanced materials. cymitquimica.com For instance, derivatives of this compound have been explored as potential inhibitors for enzymes implicated in diseases like cancer. The unique electronic and steric properties conferred by the nitrogen atom's position in the isoquinoline ring and the reactivity of the boronic acid group make this compound a distinct and valuable building block in contemporary chemical research.
Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈BNO₂ |
| Molecular Weight | 172.98 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in polar solvents like water and alcohols |
This data is compiled from multiple sources. cymitquimica.com
Structure
2D Structure
Properties
IUPAC Name |
isoquinolin-3-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZRIWMHMMZTRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C=N1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738997 | |
| Record name | Isoquinolin-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219080-59-7 | |
| Record name | Isoquinolin-3-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Isoquinolin 3 Ylboronic Acid and Its Chemical Congeners
Transition Metal-Catalyzed Borylation Strategies for Isoquinoline (B145761) Scaffolds
Transition metal catalysis provides the most efficient and versatile routes to aryl and heteroaryl boronic esters, including isoquinoline derivatives. researchgate.net Palladium and iridium are the most prominent metals employed for these transformations, each offering distinct strategies for introducing a boryl group onto the isoquinoline ring system.
The palladium-catalyzed Miyaura borylation is a widely utilized and robust method for synthesizing arylboronic esters from aryl halides. researchgate.netwikipedia.orgorganic-chemistry.org This reaction involves the cross-coupling of a halogenated isoquinoline, such as 3-bromoisoquinoline, with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. wikipedia.org The resulting boronic ester can then be hydrolyzed to the corresponding boronic acid. This approach is valued for its high functional group tolerance and generally high yields. beilstein-journals.org
The success of the Miyaura borylation heavily relies on the specific combination of the palladium source and the ancillary ligand. The ligand stabilizes the palladium center and modulates its reactivity, influencing the efficiency of the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination. mdpi.com
A variety of palladium catalysts and phosphine-based ligands have been explored to optimize the synthesis of isoquinolin-3-ylboronic acid precursors. For the borylation of 3-haloisoquinolines, systems such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) paired with bulky, electron-rich phosphine (B1218219) ligands like XPhos have proven highly effective. Other successful catalyst systems include those derived from PdCl₂(dppf) (where dppf is 1,1'-Bis(diphenylphosphino)ferrocene) and Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)). researchgate.netacs.org The choice of ligand is critical; for instance, the CataCXium A palladacycle has shown unique reactivity in certain contexts where other catalysts fail. rsc.org The development of pre-formed catalysts, such as the second-generation XPhos palladium precatalyst (XPhos-Pd-G2), offers the advantage of being bench-stable, simplifying reaction setup. nih.govacs.org
| Palladium Source | Ligand | Substrate Example | Key Observation | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | XPhos | 3-Bromoisoquinoline | Achieved yields exceeding 85%. | |
| Pd(dppf)₂Cl₂ | dppf | 8-Bromo-3-(diethoxymethyl)-isoquinoline | Used for Miyaura borylation to produce an 8-Bpin isoquinoline derivative. | acs.org |
| PdCl₂(dppf) | dppf | General Haloarenes | Catalyzes the reaction between alkoxydiboron and haloarenes. | researchgate.net |
| Pd(dba)₂ | XPhos | Aryl Chlorides | Effective for the borylation of more challenging aryl chlorides under solvent-free conditions. | beilstein-journals.org |
| XPhos-Pd-G2 | XPhos | Aryl/Heteroaryl Halides | Bench-stable precatalyst allows for easy reaction setup outside a glovebox. | nih.gov |
Beyond the catalyst system, other reaction parameters such as the base, solvent, and temperature play a pivotal role in determining the outcome of the Miyaura borylation. The base is crucial not only for facilitating the transmetalation step but also for preventing the competing Suzuki-Miyaura cross-coupling of the product with the starting halide. organic-chemistry.org
Potassium acetate (KOAc) is a frequently used base that has been shown to be effective in achieving high yields. researchgate.net The choice of base can significantly impact reaction efficiency; studies have shown that lipophilic bases like potassium 2-ethylhexanoate (B8288628) can promote the reaction at much lower temperatures (e.g., 35 °C) and with lower catalyst loadings. researchgate.net The solvent also has a considerable effect. Dioxane is a common solvent for these reactions, though others like dimethyl sulfoxide (B87167) (DMSO) have also been employed. researchgate.net Temperature is another key variable, with typical reactions running at elevated temperatures around 80-90 °C to ensure a reasonable reaction rate, although optimized systems can operate at lower temperatures. researchgate.netacs.org Recent developments have even demonstrated successful borylation in water or under solvent-free mechanochemical conditions, highlighting a move towards more sustainable protocols. organic-chemistry.orgbeilstein-journals.org
| Parameter | Condition | Effect on Reaction | Reference |
|---|---|---|---|
| Base | KOAc (Potassium acetate) | Commonly used, effective base for achieving high yields. | researchgate.net |
| Base | Potassium 2-ethylhexanoate | Allows for reaction at lower temperatures (35 °C) and reduced catalyst loading. | researchgate.net |
| Solvent | 1,4-Dioxane | A standard solvent providing good results for isoquinoline borylation. | acs.org |
| Solvent | None (Mechanochemistry) | Enables rapid (10 min), solvent-free reactions in a ball mill. | beilstein-journals.org |
| Temperature | 80 °C | A representative temperature for achieving >85% yield in 12 hours. | |
| Additive | Ethylene Glycol | Accelerates reaction rates and improves yields when using bis-boronic acid. | nih.gov |
Direct C-H borylation represents a more atom-economical and streamlined strategy for synthesizing organoboron compounds, as it circumvents the need for pre-functionalized halogenated or triflated substrates. umich.edursc.org This transformation involves the direct conversion of a C-H bond into a C-B bond, typically catalyzed by an iridium complex. umich.eduillinois.edu
Iridium complexes are the most effective and widely studied catalysts for the C-H borylation of arenes and heteroarenes. umich.eduillinois.edujku.at The catalytic cycle is generally understood to involve an iridium(III) trisboryl complex as the active species. rsc.orgillinois.edu This species reacts with the aromatic substrate through a C-H activation step to form a transient iridium(V) intermediate, which then reductively eliminates the aryl boronate ester product, regenerating the active catalyst. illinois.edujku.at
For isoquinolines, C-H borylation is noted to be relatively unexplored, and the intrinsic regioselectivity is not well-defined. umich.edu The nitrogen atom in the isoquinoline ring can inhibit the catalyst unless the C-1 and/or C-3 positions are substituted. umich.edu Ligands play a crucial role in these systems; bidentate nitrogen-based ligands like 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) are commonly used with an iridium precursor such as [Ir(cod)OMe]₂ to generate the active catalyst. rsc.org
A significant challenge in the C-H functionalization of complex molecules like isoquinoline is controlling the position of the borylation (regiocontrol). The regioselectivity of iridium-catalyzed C-H borylation is predominantly dictated by steric factors. umich.edursc.org The catalyst preferentially attacks the most accessible C-H bond, meaning borylation typically occurs at the position least hindered by adjacent substituents. illinois.edu
While steric effects are dominant, electronic effects also play a subtle but important role, particularly when reactions are conducted at lower temperatures. rsc.org Studies on quinolines, a close structural relative of isoquinolines, have shown that borylation occurs preferentially at the most deshielded, sterically accessible C-H bond, which often correlates with C-H acidity. rsc.org For isoquinoline itself, this intrinsic selectivity is often difficult to predict and control. umich.edu
To overcome these challenges, chemists have developed strategies that use directing groups to steer the borylation to a specific position. For example, a silica-supported phosphine ligand (Si-SMAP) has been used to direct the iridium catalyst to borylate quinolines at the C8 position, a site that is typically unreactive. researchgate.net Similarly, relay-directing strategies using silyl (B83357) groups can achieve regioselective borylation at positions that are otherwise inaccessible. rsc.org These methods demonstrate that regiocontrol can be achieved by tuning the catalyst system and substrate architecture to override the inherent steric and electronic preferences of the isoquinoline scaffold. umich.edursc.org
Iridium-Catalyzed Approaches
Other Metal-Mediated Borylation Techniques
While palladium catalysis is a dominant method, other transition metals have been explored for the borylation of isoquinoline systems. Iridium-catalyzed C-H borylation presents an alternative for the direct functionalization of arenes and heteroarenes. thieme-connect.com This method often provides a high degree of regioselectivity. For instance, iridium(III) complexes with N,B-bidentate boryl ligands have demonstrated efficacy in the ortho-borylation of arenes. organic-chemistry.org Copper-mediated borylation has also been investigated, particularly for aryl halides. sci-hub.se Although less common for isoquinoline systems, copper(I) iodide (CuI) can facilitate the borylation of haloisoquinolines with reagents like pinacolborane (HBpin). These alternative metal-catalyzed approaches can offer advantages in terms of cost and reactivity, though they may require more stringent reaction conditions, such as the rigorous exclusion of moisture and oxygen.
Transmetallation Routes to this compound
Transmetallation provides a powerful alternative for the synthesis of arylboronic acids, including this compound. This process involves the reaction of an organometallic compound with a boron-containing electrophile.
Utilization of Organometallic Intermediates (e.g., Grignard, Organozinc)
A common transmetallation strategy involves the preparation of an organometallic intermediate, such as a Grignard or organozinc reagent, from a corresponding halo-isoquinoline. This intermediate is then reacted with a boronic acid precursor, typically a trialkyl borate (B1201080) like trimethyl borate (B(OMe)₃), followed by hydrolysis to yield the desired boronic acid.
For example, 3-iodoisoquinoline (B3055760) can be converted to 3-isoquinolylmagnesium bromide through a magnesium insertion reaction. Quenching this Grignard reagent with trimethyl borate and subsequent acidic workup furnishes this compound. While this method is versatile, it can sometimes be associated with lower yields due to competing side reactions such as protodehalogenation.
Organozinc reagents, which are generally less reactive than their Grignard counterparts, can also be employed in these transmetallation reactions. wikipedia.org The use of organozinc compounds can sometimes offer improved functional group tolerance. acs.org The choice between Grignard and organozinc reagents often depends on the specific substrate and the presence of other reactive functional groups. dalalinstitute.com
| Starting Material | Organometallic Intermediate | Boron Source | Product | Typical Yield | Reference |
| 3-Iodoisoquinoline | 3-Isoquinolylmagnesium bromide | Trimethyl borate | This compound | 50-65% | |
| 3-Bromoisoquinoline | 3-Isoquinolylzinc chloride | Triisopropyl borate | This compound | Variable | acs.org |
Multi-Step Conversions and Functional Group Interconversions Leading to this compound
The synthesis of complex molecules like this compound often necessitates multi-step reaction sequences. libretexts.org These sequences may involve functional group interconversions (FGIs), which are crucial for transforming one functional group into another to facilitate subsequent reactions. unizg.hrsolubilityofthings.com For instance, a carboxylic acid group on the isoquinoline ring could potentially be converted to a halide, which then serves as a handle for metal-catalyzed borylation.
Reactivity and Transformational Chemistry of Isoquinolin 3 Ylboronic Acid
Carbon-Carbon Bond Forming Reactions
The primary utility of isoquinolin-3-ylboronic acid lies in its capacity to participate in reactions that construct new carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules.
Suzuki-Miyaura Cross-Coupling: Principles, Scope, and Mechanistic Insights
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for carbon-carbon bond formation, for which Akira Suzuki, Ei-Ichi Negishi, and Richard F. Heck were awarded the Nobel Prize in Chemistry in 2010. yonedalabs.comfishersci.es This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. wikipedia.org this compound is a competent coupling partner in this transformation, enabling the synthesis of various biaryl and vinyl-substituted isoquinolines.
The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst. wikipedia.org A base is required to activate the boronic acid, facilitating the transmetalation step. organic-chemistry.org
This compound readily couples with a variety of aryl and vinyl halides under palladium catalysis. The reactivity of the halide partner generally follows the order: I > Br > OTf >> Cl. fishersci.eswikipedia.org While aryl and vinyl iodides, bromides, and triflates are highly reactive, the coupling of chlorides may necessitate more specialized catalytic systems. yonedalabs.comfishersci.es The reaction tolerates a wide range of functional groups on both coupling partners, highlighting its versatility in organic synthesis. fishersci.es
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling with this compound
| Aryl/Vinyl Halide | Catalyst | Base | Solvent | Product | Yield (%) |
| 4-Bromobenzonitrile | Pd(OAc)₂/RuPhos | K₃PO₄ | n-Butanol | 3-(4-cyanophenyl)isoquinoline | 90 |
| 2-Chloropyridine | Pd(OAc)₂/RuPhos | K₃PO₄ | n-Butanol | 3-(2-pyridyl)isoquinoline | Not specified |
| 4-Chlorobenzonitrile | Pd(OAc)₂/RuPhos | K₃PO₄ | n-Butanol | 3-(4-cyanophenyl)isoquinoline | 52 |
Data sourced from a study on the cross-coupling of potassium heteroaryltrifluoroborates, which are related to boronic acids. nih.gov
The efficiency and outcome of the Suzuki-Miyaura coupling are significantly influenced by the choice of ligands, bases, and solvents. yonedalabs.com
Ligands: Phosphine (B1218219) ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. libretexts.org Electron-rich and bulky ligands, such as trialkylphosphines and biarylphosphines (e.g., SPhos, XPhos), can enhance the rate of oxidative addition, particularly for less reactive aryl chlorides. yonedalabs.comnih.gov The choice of ligand can be critical for achieving high yields and preventing side reactions. yonedalabs.com
Bases: A base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. organic-chemistry.org Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). yonedalabs.comwikipedia.org The strength and nature of the base can impact the reaction rate and the stability of base-sensitive functional groups. organic-chemistry.org
Solvents: A variety of organic solvents can be used, including toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF). yonedalabs.comwikipedia.org The reaction can also be performed in aqueous or biphasic systems, which can offer environmental and practical advantages. wikipedia.org The choice of solvent can affect the solubility of the reactants and catalyst, as well as the reaction temperature and rate. nih.gov
Table 2: Common Components in Suzuki-Miyaura Reactions
| Component | Examples | Function |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Facilitates the coupling reaction. yonedalabs.comlibretexts.org |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Stabilizes the catalyst and modulates reactivity. yonedalabs.comnih.gov |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates the boronic acid for transmetalation. yonedalabs.comorganic-chemistry.org |
| Solvent | Toluene, Dioxane, THF, Water | Dissolves reactants and influences reaction conditions. yonedalabs.comwikipedia.org |
Chemoselectivity in Suzuki-Miyaura coupling refers to the preferential reaction of one functional group over another. In substrates with multiple halide or pseudohalide groups, the inherent reactivity order (I > Br > OTf > Cl) often dictates the site of coupling. polyu.edu.hk By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to achieve chemoselective coupling at a specific position. polyu.edu.hknih.govnih.gov For instance, certain palladium catalysts can selectively activate a C-Cl bond over a C-OTf bond, which is contrary to the usual reactivity trend. polyu.edu.hk
Regioselectivity becomes a key consideration when coupling with substrates that have multiple, chemically similar reaction sites. For example, in the coupling of a di- or polyhalogenated isoquinoline (B145761), the position of the incoming aryl or vinyl group is determined by factors such as steric hindrance and the electronic properties of the substrate and the catalyst system. beilstein-journals.org Studies on substituted pyridines have shown that regioselective Suzuki-Miyaura reactions can be achieved to control the substitution pattern. beilstein-journals.org
Role of Ligands, Bases, and Solvents in Cross-Coupling Efficiency
Petasis Boron-Mannich Reaction Involving this compound
The Petasis Borono-Mannich (PBM) reaction is a multicomponent reaction that combines an amine, a carbonyl compound (often an aldehyde or ketone), and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of α-amino acids and other complex amine derivatives. organic-chemistry.orgnih.gov
While specific examples detailing the use of this compound in the Petasis reaction are not prevalent in the searched literature, the general mechanism involves the formation of an iminium ion from the amine and carbonyl, followed by the addition of the organoboronic acid. nih.gov The isoquinolin-3-yl group would act as the nucleophilic partner transferred from the boron atom. Given the broad scope of the Petasis reaction with respect to the boronic acid component, it is plausible that this compound could be employed in this transformation to synthesize α-(isoquinolin-3-yl) substituted amines. wikipedia.orgacs.org The reaction tolerates a wide variety of amines and carbonyl compounds, making it a versatile synthetic method. wikipedia.org
Other Metal-Catalyzed Coupling Reactions (e.g., Rhodium-catalyzed conjugate additions)
Beyond palladium catalysis, other transition metals can mediate reactions involving boronic acids. Rhodium-catalyzed reactions, in particular, have emerged as a valuable method for the conjugate addition of aryl and vinyl boronic acids to α,β-unsaturated carbonyl compounds. rsc.orgnih.gov This reaction, also known as the Hayashi-Miyaura reaction, allows for the formation of carbon-carbon bonds at the β-position of enones, enoates, and other Michael acceptors. unc.edu
The use of rhodium catalysts offers a complementary reactivity to palladium-catalyzed cross-coupling. rsc.org While specific examples employing this compound in rhodium-catalyzed conjugate additions were not explicitly found, the general applicability of this reaction to a wide range of arylboronic acids suggests its potential utility with the isoquinoline scaffold. nih.govresearchgate.net The reaction conditions, including the choice of rhodium precursor and ligands, can be tuned to favor conjugate addition over other potential side reactions. rsc.org
Reactions of the Boronic Acid Moiety
The boronic acid group, -B(OH)₂, is the primary site of reactivity in this compound, undergoing a variety of transformations including oxidation, substitution, and transesterification.
The oxidation of arylboronic acids, including this compound, is a common reaction that typically yields phenols. This transformation can be achieved using various oxidizing agents. While strong oxidants like oxone, hydrogen peroxide, and meta-chloroperoxybenzoic acid (m-CPBA) are effective, they often require careful control to prevent over-oxidation. rsc.org A highly efficient method for the ipso-hydroxylation of arylboronic acids utilizes tertiary amine N-oxides, which offers mild and rapid reaction conditions with broad functional group tolerance. nih.gov This method is particularly noteworthy for its ability to tolerate sensitive functionalities that may not withstand harsher oxidizing conditions. nih.gov
More environmentally friendly approaches have also been developed. For instance, the aerobic oxidative hydroxylation of arylboronic acids can be catalyzed by palladium or copper(II) complexes, using molecular oxygen as the oxidant. rsc.org Photocatalytic methods, employing systems like a Ru complex incorporated into a metal-organic framework (MOF), have also been shown to efficiently catalyze the aerobic oxidation of arylboronic acids to phenols under light irradiation. rsc.org Another approach involves the use of Co(II)-porphyrin complexes under blue-light irradiation to catalyze the hydroxylation of arylboronic acids in the presence of air. mdpi.com
| Oxidizing Agent | Product | Key Features | Reference |
|---|---|---|---|
| Tertiary amine N-oxides | Phenol | Mild, rapid, broad functional group tolerance | nih.gov |
| Molecular oxygen with Pd(II) or Cu(II) catalyst | Phenol | Environmentally friendly | rsc.org |
| Photocatalytic system (e.g., UiO-67-Ru(bpy)3) with O2 | Phenol | Recyclable catalyst, uses light irradiation | rsc.org |
| Co(II)-porphyrin complex with blue-light irradiation and air | Phenol | Eco-friendly, uses visible light | mdpi.com |
The boronic acid group can be replaced by various other functional groups through ipso-substitution reactions. This is a powerful method for introducing diverse functionalities onto the isoquinoline core.
Protodeboronation: This is the cleavage of the C-B bond and its replacement with a C-H bond. wikipedia.org It is often an undesired side reaction in cross-coupling reactions but can be influenced by factors like pH. wikipedia.org For some heteroaromatic boronic acids, protodeboronation can be rapid under neutral pH due to the formation of a reactive zwitterionic intermediate. wikipedia.org
Halogenation: Arylboronic acids can be converted to the corresponding aryl halides. organic-chemistry.org
Iodination and Bromination: N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS) are effective reagents for the ipso-iodination and bromination of arylboronic acids, respectively. organic-chemistry.orgworldscientific.comthieme-connect.com These reactions are typically regioselective, yielding only the ipso-substituted product under mild conditions. organic-chemistry.orgworldscientific.comthieme-connect.com Another reagent for bromination is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) used with a catalytic amount of sodium methoxide. nih.gov
Fluorination: Selectfluor™ is a reagent used for the ipso-fluorination of arylboronic acids. nih.gov
Nitration: The boronic acid group can be replaced by a nitro group (NO₂) in an ipso-nitration reaction. A mixture of a nitrate (B79036) salt (like AgNO₃) and chlorotrimethylsilane (B32843) (TMS-Cl) serves as an efficient and regioselective nitrating agent for arylboronic acids, leading to nitroarenes in good yields. organic-chemistry.org
Azidation: Aryl azides can be synthesized from the corresponding arylboronic acids using copper(II) acetate (B1210297) as a catalyst and sodium azide. nih.gov This method is compatible with various functional groups. nih.gov
| Reagent(s) | Substituted Group | Product | Reference |
|---|---|---|---|
| H⁺ (acidic conditions) or OH⁻ (basic conditions) | -H | Isoquinoline | wikipedia.org |
| N-iodosuccinimide (NIS) | -I | 3-Iodoisoquinoline (B3055760) | organic-chemistry.orgworldscientific.comthieme-connect.com |
| N-bromosuccinimide (NBS) | -Br | 3-Bromoisoquinoline | organic-chemistry.orgworldscientific.comthieme-connect.com |
| Selectfluor™ | -F | 3-Fluoroisoquinoline | nih.gov |
| Nitrate salt + TMS-Cl | -NO₂ | 3-Nitroisoquinoline | organic-chemistry.org |
| NaN₃ + Cu(OAc)₂ | -N₃ | 3-Azidoisoquinoline | nih.gov |
Boronic acids readily undergo transesterification with diols to form boronate esters. These esters, such as the pinacol (B44631) ester, are often more stable and easier to handle than the corresponding boronic acids. scbt.com The pinacol group helps to stabilize the boron center. scbt.com Boronate esters are key intermediates in many synthetic applications, including the widely used Suzuki-Miyaura cross-coupling reaction. scbt.com The formation of boronate esters is a reversible process, and the free boronic acid can be regenerated by hydrolysis.
Substitution of the Boronic Acid Group
Functionalization of the Isoquinoline Core in the Presence of Boronic Acid
The presence of the boronic acid group influences the reactivity of the isoquinoline ring system towards further functionalization.
The nitrogen atom in the isoquinoline ring deactivates the heterocyclic ring towards electrophilic attack. scribd.com Consequently, electrophilic aromatic substitution on isoquinoline typically occurs on the benzene (B151609) ring, primarily at the C5 and C8 positions. scribd.comuomustansiriyah.edu.iquou.ac.in This is because the intermediates formed by attack at these positions are more stable. imperial.ac.uk
Nitration: Nitration of isoquinoline with a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. uomustansiriyah.edu.iq
Sulfonation: Sulfonation of isoquinoline with oleum (B3057394) gives isoquinoline-5-sulfonic acid. uomustansiriyah.edu.iq
Bromination: Bromination of isoquinoline in the presence of a Lewis acid like aluminum trichloride (B1173362) can direct the substitution to the C5 position. thieme-connect.de
It is important to note that under certain conditions, electrophilic substitution can occur on the pyridine (B92270) ring. For example, reaction with acetyl nitrate can lead to the formation of 3-nitroquinoline. uomustansiriyah.edu.iq The boronic acid group at the 3-position would likely influence the regioselectivity of these reactions, although specific studies on this compound are limited in this context.
The pyridine ring of isoquinoline is susceptible to nucleophilic attack, particularly at the C1 position. shahucollegelatur.org.in
Chichibabin Reaction: A classic example is the Chichibabin reaction, where isoquinoline reacts with an alkali amide, such as sodium amide (NaNH₂), to form 1-aminoisoquinoline. scribd.comshahucollegelatur.org.inrsc.orggoogle.com The reaction proceeds via nucleophilic addition of the amide anion to the C1 position, followed by elimination of a hydride ion. shahucollegelatur.org.in While the traditional Chichibabin reaction has limitations like low yields and harsh conditions, modern variations have been developed. rsc.org
The presence of the boronic acid group at the 3-position would likely have an electronic effect on the reactivity of the C1 position towards nucleophiles. However, specific examples of nucleophilic aromatic substitution on this compound are not extensively documented in the available literature.
Directed Ortho-Metallation Strategies on Substituted Isoquinolines
Directed ortho-metallation (DoM) is a powerful methodology in organic synthesis for the regioselective functionalization of aromatic and heteroaromatic compounds. The strategy relies on the presence of a directing metalating group (DMG) which coordinates to an organolithium reagent, directing deprotonation (metallation) to a proximate ortho-position. This generates a stabilized organometallic intermediate that can be trapped by various electrophiles, including borate (B1201080) esters, to yield functionalized products such as boronic acids.
In the context of the isoquinoline scaffold, the application of DoM provides a pathway to introduce substituents at specific positions, governed by the location of the DMG. While a versatile technique, the regiochemical outcome is highly dependent on the nature and position of the directing group. For instance, studies on alkoxy-substituted isoquinolines have demonstrated that metallation often occurs at the C-1 position. beilstein-journals.orgd-nb.info The use of bases like Knochel-Hauser base (TMPMgCl·LiCl) has been effective for direct metallation at C-1 of isoquinoline and 6,7-dimethoxyisoquinoline. beilstein-journals.org
Cooperative effects between multiple directing groups can also dictate the site of metallation. Research has shown that for substrates containing both an amide and a methoxy (B1213986) group, DoM can occur at their common ortho-position. beilstein-journals.orgd-nb.info In one study, a D₂O quenching experiment following the treatment of an N,N-diethyl-1-(2-methoxyphenyl)isoquinoline-8-carboxamide with lithium diisopropylamide (LDA) resulted in deuterium (B1214612) incorporation exclusively at the C-6 position of the benzamide (B126) moiety, which is ortho to both the amide and methoxy groups. beilstein-journals.org
However, the synthesis of this compound specifically via a DoM strategy is not extensively documented. The literature tends to report DoM on the isoquinoline ring leading to functionalization at other positions, such as C-1 or on the carbocyclic ring, depending on the directing group employed. For example, attempts to achieve a directed remote metallation (DreM) at the C-8 position of an isoquinoline ring, directed by a diethyl amide group, were reported to be unsuccessful. d-nb.info
The general principle of DoM followed by borylation is a well-established route for synthesizing heterocyclic boronic acids. thieme-connect.com The process typically involves:
Reaction of the substituted heterocycle with a strong base (e.g., n-butyllithium, LDA) at low temperatures.
Formation of a lithiated intermediate at the position directed by the DMG.
Quenching of the organolithium species with a trialkyl borate, such as triisopropyl borate or trimethyl borate.
Acidic hydrolysis of the resulting boronate ester to afford the final boronic acid.
While this sequence is synthetically valuable, its application for the direct synthesis of this compound would require a directing group capable of specifically facilitating metallation at the C-3 position, an outcome that is less commonly observed compared to metallation at other sites on the isoquinoline nucleus.
Table 1: Examples of Directed Metallation on Isoquinoline Derivatives
| Substrate/Precursor | Base/Reagent | Position of Metallation | Product/Intermediate Type | Reference |
| Alkoxy-substituted isoquinolines | TMPMgCl·LiCl | C-1 | C-1 zincated isoquinolines (after transmetallation) | beilstein-journals.orgd-nb.info |
| N,N-diethyl-1-(2-methoxyphenyl)isoquinoline-8-carboxamide | LDA | C-6 (of the benzamide) | C-6 deuterated starting material (after D₂O quench) | beilstein-journals.org |
| Dihalopyridines (as an analogous system) | n-Butyllithium | Varies based on halogen position | Halopyridinylboronic acids | thieme-connect.com |
Applications of Isoquinolin 3 Ylboronic Acid in Advanced Organic Synthesis
Synthesis of Biaryl and Heterobiaryl Systems Containing the Isoquinoline (B145761) Motif
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing C-C bonds, and Isoquinolin-3-ylboronic acid is an excellent substrate for these transformations. beilstein-journals.orgconnectjournals.com This reaction enables the convergent synthesis of biaryl and heterobiaryl structures, which are prevalent in many biologically active compounds and functional materials. nih.gov The reaction involves the coupling of the boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base. The mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
The isoquinoline moiety can be coupled with a variety of aromatic and heteroaromatic partners. For instance, the Suzuki-Miyaura coupling has been employed as the key step in the total synthesis of naphthylisoquinoline alkaloids, a class of natural biaryl compounds with interesting biological activities, such as antimalarial and antileishmanial properties. acs.orgnih.govrsc.org In these syntheses, the sterically hindered biaryl axis is constructed by coupling an isoquinoline derivative with a naphthalene (B1677914) partner. acs.org Research has also demonstrated the successful coupling of related heteroaryltrifluoroborates, such as quinolin-3-yltrifluoroborate, with various aryl halides, highlighting the broad scope of this methodology for creating diverse heterobiaryl systems. nih.gov
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Conditions | Product Type | Citation(s) |
| This compound | Aryl/Vinyl Halide | Palladium catalyst, Base | Biaryl or Vinyl-Isoquinoline | |
| Dihydroisoquinoline boronic acid derivative | Naphthyl iodide | Pd(PPh₃)₄ | Naphthylisoquinoline Alkaloid | acs.org |
| Potassium quinolin-3-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂, RuPhos, K₂CO₃ | Heterobiaryl | nih.gov |
| 1-Iodoisoquinoline | Arylboronic acid | Pd(dba)₂ or PdCl₂(PPh₃)₂ | Aryl-substituted Isoquinoline |
Construction of Complex Polycyclic Aromatic Nitrogen Heterocycles
Beyond the synthesis of simple biaryls, this compound is a key precursor for the assembly of complex, fused polycyclic aromatic nitrogen heterocycles. These intricate molecular architectures are of significant interest in medicinal chemistry and materials science. connectjournals.comresearchgate.net The synthetic strategy often involves a multi-step, one-pot sequence where a Suzuki-Miyaura coupling is followed by an intramolecular cyclization or annulation reaction. beilstein-journals.org Annulation is a process where a new ring is constructed onto an existing molecule. wikipedia.org
One powerful approach combines Suzuki-Miyaura coupling with ring-closing metathesis (RCM). beilstein-journals.org For example, this compound can be coupled with a bromoaldehyde, which is then elaborated into a diolefinic substrate. Subsequent treatment with a Grubbs catalyst induces RCM to form a new ring, which can be further transformed through cyclization and oxidation to yield complex structures like indeno[1,2-c]isoquinolin-5,11-diones. beilstein-journals.org
Another strategy involves ruthenium-catalyzed oxidative annulation reactions. openresearchlibrary.org These methods can construct fused polycyclic systems like indolo[2,1-a]isoquinolines and pyrrolo[2,1-a]isoquinolines through C-H/N-H bond activation and functionalization, effectively building new heterocyclic rings onto the isoquinoline framework. openresearchlibrary.org Dehydrogenative annulation, a classic yet still relevant method, is also used to create large, fused systems by forming a new ring through the intramolecular coupling of two aromatic subunits. acs.org These advanced synthetic routes provide access to a diverse range of complex heterocyclic structures that would be difficult to assemble using other methods. bham.ac.uk
| Synthetic Strategy | Key Reactions | Precursors | Resulting Polycyclic System | Citation(s) |
| Sequential Coupling and Metathesis | Suzuki-Miyaura Coupling, Wittig Olefination, Ring-Closing Metathesis (RCM), Cyclization, Oxidation | This compound derivative, Bromoaldehyde | Indeno[1,2-c]isoquinolin-5,11-dione | beilstein-journals.org |
| Oxidative Annulation | Ru(II)-catalyzed C-H/N-H activation, Alkyne Annulation | 2-Arylindole, Alkyne | Indolo[2,1-a]isoquinoline | openresearchlibrary.org |
| Intramolecular Diels-Alder | Suzuki Coupling, Intramolecular Diels-Alder of Furan (IMDAF), Aromatization | Allylamino-ortho-furylarene | Dihydrophenanthridine | researchgate.net |
| Electrophilic Cyclization | Diazotization, Intramolecular Cyclization | Diazo derivative of an isoquinoline precursor | peri-Fused Pyridine (B92270) Ring System | acs.org |
Preparation of Functionalized Molecules for Materials Science
The unique electronic and optical properties of the isoquinoline nucleus make its derivatives, including this compound, valuable components for advanced materials. numberanalytics.comamerigoscientific.com The ability to functionalize the isoquinoline scaffold via the boronic acid group allows for the design of molecules with tailored properties for specific applications in materials science, such as organic electronics and nanotechnology. connectjournals.comamerigoscientific.com
This compound and its derivatives are promising monomers for the synthesis of functional polymers. The Suzuki-Miyaura reaction, when applied in a polycondensation format (Suzuki polycondensation), can be used to create π-conjugated polymers where the isoquinoline unit is incorporated into the polymer backbone. researchgate.net These boron-containing polymers are explored for applications in electronics and coatings due to their distinct properties.
For example, polymers incorporating isoquinoline-1,3-dione, a related structure, have been synthesized and investigated as semiconducting materials in field-effect transistors, demonstrating ambipolar charge transport behavior. rsc.org The inclusion of the electron-withdrawing isoquinoline motif can significantly influence the electronic properties of the resulting polymer. rsc.org The synthesis of such polymers often involves the coupling of a dibromo-monomer with a diboronic acid (or ester) monomer, allowing for the systematic construction of well-defined, high-molecular-weight materials. This approach enables the creation of isoquinoline-based polymers for use as conductive materials and in other specialized applications. amerigoscientific.com
| Polymer Type | Monomers | Polymerization Method | Potential Application | Citation(s) |
| Conjugated Polymer | Isoquinoline-based diboronic acid, Aryl dihalide | Suzuki Polycondensation | Conductive Materials, Organic Electronics | amerigoscientific.comresearchgate.net |
| Isoquinoline-1,3-dione Polymer | IQD-derived acceptor, Stannylated co-monomer | Stille Polycondensation | Field-Effect Transistors (FETs) | rsc.org |
| Boron Quinolate Polymer | Boron quinolate derivative, Diiodobenzene | Suzuki Polycondensation | π-Conjugated Materials | researchgate.net |
The application of this compound extends into the realm of nanotechnology, where its chemical reactivity can be harnessed to create functional nanomaterials. Boronic acids, in general, are used to design a wide variety of materials, including sensors and polymeric nanomaterials, due to their ability to form reversible covalent bonds with diols. sioc-journal.cnnih.gov
A key application is the functionalization of surfaces and nanoparticles. For instance, boronic acids can be grafted onto mesoporous silica (B1680970) nanomaterials like MCM-41. sioc-journal.cn While a study used 3-aminophenylboronic acid for this purpose, the same principle applies to this compound. Such functionalized nanomaterials can be used for the selective enrichment of biomolecules like glycopeptides, where the boronic acid reversibly binds to the cis-diol groups on the glycan chains. sioc-journal.cn This capability positions isoquinoline-based boronic acids as potential components for developing sophisticated sensors and diagnostic tools that can respond to specific molecular stimuli, such as changes in carbohydrate concentrations, which are often indicators of disease. nih.gov
| Application Area | Nanomaterial/System | Role of Boronic Acid | Potential Function | Citation(s) |
| Biosensing | Boronic acid-functionalized nanomaterial (e.g., MCM-41) | Surface grafting via post-grafting method | Selective enrichment of glycopeptides/glycoproteins | sioc-journal.cn |
| Stimuli-Responsive Materials | Polymeric nanomaterials | Forms reversible covalent bonds with diols | Sensor for pH, carbohydrates, or reactive oxygen species | nih.gov |
| Advanced Materials | Isoquinoline-based composites | Building block for functional materials | Enhancing electronic or coating properties of nanocomposites |
Role in Chemical Biology and Pre Clinical Medicinal Chemistry Research
Design and Synthesis of Boron-Containing Inhibitors
The synthesis of inhibitors utilizing a boron-containing core is a well-established strategy in drug discovery. The boronic acid moiety is not merely a passive structural element but an active participant in the inhibition mechanism, often forming reversible covalent bonds with key residues in enzyme active sites.
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets. The isoquinoline (B145761) structure is considered one such scaffold, and its combination with a boronic acid group at the 3-position enhances its utility for enzyme inhibition. This combination serves as a crucial building block in the synthesis of pharmaceutical compounds designed to target a range of diseases, including cancer. nih.gov The isoquinoline portion of the molecule can engage in various non-covalent interactions, such as hydrogen bonding, pi-stacking, and hydrophobic interactions, which help to anchor the inhibitor within the binding site of a target protein. This positioning orients the boronic acid group to interact optimally with the catalytic machinery of the enzyme. The versatility of the isoquinoline ring allows for modifications at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve higher potency and selectivity.
The isoquinolin-3-ylboronic acid scaffold has been instrumental in generating inhibitors for several important enzyme classes.
HIPK2 (Homeodomain-Interacting Protein Kinase 2): Derivatives of this compound have been investigated as potential inhibitors of HIPK2. Research in this area has led to the synthesis of compounds with promising anticancer properties, particularly in the context of inhibiting fibrosis progression in kidney disease models.
CLK/ROCK (CDC-like Kinase/Rho-associated Protein Kinase): Novel boron-containing compounds based on a pyrazolo[4,3-f]quinoline scaffold, which shares structural similarities with isoquinoline, have been identified as dual inhibitors of CLK and ROCK kinases. nih.govmdpi.com These kinases are implicated in cell growth and migration, making them viable anticancer targets. nih.govmdpi.com Studies have demonstrated that these inhibitors can suppress oncogenic pathways and exhibit potent in vitro activity against renal cancer and leukemia cell lines. nih.govmdpi.com For instance, compounds HSD1400 and HSD1791 showed significant inhibition of CLK1, CLK2, and ROCK2 at nanomolar concentrations. mdpi.com
Proteasomes: The boronic acid group is a well-known pharmacophore for proteasome inhibition. Derivatives of this compound have been explored for their potential as protease inhibitors, highlighting their therapeutic utility in diseases where proteases play a critical role.
| Compound | Target Kinase | % Inhibition (at 25 nM) | Cell Line | IC50 (nM) |
| HSD1400 | CLK1, CLK2, ROCK2 | >70% | Caki-1 (Renal Cancer) | 206 |
| HSD1791 | CLK1, CLK2, ROCK2 | >70% | Caki-1 (Renal Cancer) | Not specified |
Data sourced from a study on dual CLK/ROCK inhibitors. mdpi.com
This compound as a Privileged Scaffold for Enzyme Inhibition
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. georgiasouthern.edu
For isoquinoline-based inhibitors, SAR studies have shown that modifications at various positions on the isoquinoline scaffold can significantly enhance biological activity. The placement of different substituents, such as halogens or methoxy (B1213986) groups, can alter the electronic distribution and steric profile of the molecule, thereby influencing its binding interactions with a target.
In broader studies of isoquinoline derivatives, structural optimizations have revealed key determinants of activity. For example, in a series of 4-substituted isoquinolines developed as anticancer agents, the presence and position of hydroxyl and chloro groups on a phenyl ring at the 4-position were critical for potent inhibitory activity against a neuroendocrine prostate cancer cell line. mdpi.com The removal or repositioning of these groups often led to a significant decrease in activity. mdpi.com These findings underscore the principle that even small structural changes to the isoquinoline scaffold or its substituents can have profound effects on the compound's ultimate biological function.
The three-dimensional shape (conformation) of a molecule is crucial for its ability to bind to a biological target. For arylboronic acids like this compound, a key conformational feature is the rotation around the single bond connecting the isoquinoline ring to the boron atom. epstem.net The preferred rotational angle can influence how effectively the boronic acid group is presented to the active site of an enzyme.
The boron atom in boronic acids exists in equilibrium between a neutral, trigonal planar (sp² hybridized) state and an anionic, tetrahedral (sp³ hybridized) state. rsc.org The formation of a stable, reversible covalent bond with a serine or threonine residue in an enzyme's active site involves the conversion of the boron center from the trigonal to the tetrahedral geometry. rsc.org The binding affinity of an inhibitor is therefore highly dependent on the energetic favorability of adopting this tetrahedral conformation within the specific environment of the enzyme's binding pocket. The isoquinoline scaffold plays a critical role in pre-organizing the molecule and presenting the boronic acid in a conformation that minimizes the energetic penalty of binding.
Exploration of Substituent Effects on Biological Activity
Mechanistic Investigations of Biological Interactions
The primary mechanism through which this compound and its derivatives exert their biological effects as enzyme inhibitors is through the formation of reversible covalent complexes. The electrophilic boron atom is susceptible to nucleophilic attack by the hydroxyl group of serine or threonine residues commonly found in the active sites of enzymes like proteases and certain kinases.
This interaction leads to the formation of a stable, yet reversible, boronate ester adduct. rsc.org This adduct effectively mimics the transition state of the enzymatic reaction, but being more stable, it "traps" the enzyme in an inactive state, thereby blocking its catalytic activity. The isoquinoline portion of the molecule provides the necessary binding affinity and specificity, ensuring that the inhibitor localizes within the active site and orients the boronic acid warhead for the crucial covalent interaction.
Formation of Reversible Covalent Bonds with Active Site Residues (e.g., Serine, Threonine)
A key feature of boronic acids, including this compound, is their capacity to form reversible covalent bonds with nucleophilic residues within the active sites of enzymes. nih.gov This interaction is of particular importance with amino acids containing hydroxyl groups, such as serine and threonine. nih.gov
The boron atom in the boronic acid group is electrophilic and can readily interact with the hydroxyl group of a serine or threonine residue. This interaction leads to the formation of a tetrahedral boronate adduct, which effectively, yet reversibly, inhibits the enzyme's activity. nih.gov This reversible nature is a significant advantage in drug design, as it can lead to a prolonged duration of action while minimizing the potential for off-target effects associated with irreversible inhibitors. nih.govnih.gov
This mechanism is exemplified by the action of bortezomib, a proteasome inhibitor containing a boronic acid that targets an N-terminal threonine residue. nih.gov While not this compound itself, bortezomib's success highlights the therapeutic potential of boronic acid-based reversible covalent inhibitors. The isoquinoline scaffold can be strategically employed to guide the boronic acid warhead to the active sites of specific kinases and other enzymes where serine or threonine residues play a critical catalytic role.
Utilization as a Scaffold for Chemical Probes and Biological Tools
The structural framework of this compound makes it an excellent scaffold for the construction of chemical probes and other biological tools. Chemical probes are essential for dissecting complex biological processes and for validating new drug targets. The isoquinoline moiety provides a rigid and synthetically tractable core that can be readily functionalized to enhance potency, selectivity, and other desirable properties.
For instance, the isoquinoline scaffold has been incorporated into the design of inhibitors for various kinases, which are a critical class of enzymes often implicated in diseases like cancer. By modifying the isoquinoline ring with different substituents, researchers can fine-tune the inhibitor's interaction with the ATP-binding pocket of a target kinase. The development of selective kinase inhibitors is an active area of research, and scaffolds like this compound provide a valuable starting point for inhibitor design. acs.org The modular nature of its synthesis, often involving techniques like the Suzuki-Miyaura coupling, allows for the systematic exploration of structure-activity relationships. thieme-connect.com
The ability to use this compound as a building block in the synthesis of more complex molecules is a testament to its versatility. This has led to its use in the creation of libraries of compounds for high-throughput screening, accelerating the discovery of new biologically active molecules. nih.gov
Computational and Theoretical Investigations of Isoquinolin 3 Ylboronic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For isoquinolin-3-ylboronic acid, these calculations could provide significant insights into its reactivity and electronic characteristics.
Density Functional Theory (DFT) Studies of Reaction Mechanisms (e.g., transition states in Suzuki coupling)
Density Functional Theory (DFT) is a computational method ideally suited for investigating the mechanisms of complex organic reactions. For the Suzuki-Miyaura coupling, a key application of this compound, DFT could be used to model the entire catalytic cycle. This would involve calculating the energies of reactants, intermediates, and products, as well as the transition states that connect them.
While it is well-established that DFT can be used to calculate transition-state energies to identify steric and electronic barriers in Suzuki reactions, specific studies detailing the transition state structures and activation energies for couplings involving this compound are not present in the reviewed literature. Such a study would be invaluable for understanding how the electronic properties of the isoquinoline (B145761) ring influence the key steps of oxidative addition, transmetalation, and reductive elimination.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electronic Properties
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's reactivity. The energy and distribution of these orbitals dictate how a molecule interacts with other reagents. For this compound, the HOMO is expected to be located on the electron-rich isoquinoline ring system, while the LUMO would likely be associated with the boronic acid moiety and the C-B bond.
A comparison of the HOMO-LUMO gap can predict chemical reactivity and kinetic stability. Furthermore, analyzing the HOMO of the boronic acid and the LUMO of a coupling partner (like an aryl halide) is a standard theoretical approach to predicting the efficiency of a Suzuki coupling reaction. However, specific published values for the HOMO and LUMO energies of this compound have not been found.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound This table is for illustrative purposes only, as specific experimental or calculated values are not available in the reviewed literature.
| Parameter | Expected Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | Moderately high | Indicates ability to donate electrons in reactions. |
| LUMO Energy | Moderately low | Indicates ability to accept electrons. |
| HOMO-LUMO Gap | Medium | Suggests a balance of stability and reactivity. |
Molecular Docking and Computational Modeling of Ligand-Protein Interactions
Boronic acids are a well-known class of enzyme inhibitors due to their ability to form reversible covalent bonds with serine or threonine residues in active sites. Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a protein target.
Prediction of Binding Modes and Interaction Energies
While derivatives of this compound have been explored as potential inhibitors for targets like Homeodomain Interacting Protein Kinase 2 (HIPK2), specific molecular docking studies detailing the binding mode and interaction energies of the parent this compound are not available. A docking study would predict the orientation of the compound within a protein's active site and estimate the strength of the binding, often reported as a docking score or binding energy.
Rational Design of Derivatives Based on Computational Insights
Computational modeling is a cornerstone of rational drug design. By understanding the predicted binding mode of a parent compound like this compound, medicinal chemists can design derivatives with improved potency and selectivity. For instance, if a model showed a specific pocket in the active site was unoccupied, a substituent could be added to the isoquinoline scaffold to fill that space and form additional favorable interactions. This approach has been used for derivatives, but the foundational modeling on the parent compound is not published.
Conformational Analysis and Tautomerism Studies
Molecules are not static and can exist in various conformations (spatial arrangements) and tautomeric forms. The nitrogen atom in the isoquinoline ring can be protonated, and the boronic acid group can exist in different forms (e.g., the neutral acid or the boronate anion). This can lead to the possibility of zwitterionic tautomers, where the nitrogen is positively charged and the boron group is negatively charged.
Computational studies, particularly DFT, could map the potential energy surface of this compound to identify the most stable conformations and the energy barriers between them. Such studies are critical as the reactivity and biological activity of a molecule can depend heavily on its dominant conformation and tautomeric state in a specific environment. However, no dedicated conformational or tautomerism studies for this compound were identified in the literature search.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Investigations of Intermolecular Interactions and Supramolecular Assemblies
The study of intermolecular interactions is fundamental to understanding the solid-state properties and solution-phase behavior of molecular compounds. For this compound, a molecule possessing both hydrogen bond donor (-B(OH)₂) and acceptor (isoquinoline nitrogen) sites, these interactions are expected to govern its crystal packing, solubility, and ability to form larger supramolecular structures. While specific experimental crystallographic data for this compound is limited in publicly accessible literature, computational and theoretical investigations, drawing parallels with analogous arylboronic acids and isoquinoline derivatives, can provide significant insights into its behavior.
Hydrogen Bonding Networks in Solid State and Solution
The boronic acid functional group is well-known for its capacity to form robust hydrogen bonds, typically leading to the formation of dimeric or polymeric structures in the solid state. researchgate.net Theoretical models and experimental data for other arylboronic acids suggest that the hydroxyl groups of the boronic acid moiety can act as hydrogen bond donors, while the oxygen atoms can act as acceptors.
In the solid state, arylboronic acids commonly form hydrogen-bonded dimers through a pair of O-H···O interactions between the boronic acid groups of two molecules. researchgate.net This often results in a characteristic eight-membered ring motif. These dimeric units can then further assemble into layered structures through weaker interactions, such as π-π stacking of the aromatic rings. For this compound, the presence of the isoquinoline nitrogen atom introduces an additional hydrogen bond acceptor site. This could lead to more complex, three-dimensional hydrogen-bonding networks where the boronic acid hydroxyl groups interact not only with other boronic acid groups but also with the nitrogen atom of an adjacent isoquinoline ring (O-H···N).
Computational studies on similar systems, such as phenylboronic acid, have explored the relative energies of different conformers (syn-syn, syn-anti, anti-anti) of the B(OH)₂ group, which dictates the geometry of these hydrogen bonds. ulb.ac.be The syn-anti conformation is often favored as it minimizes repulsion between the hydrogen atoms. ulb.ac.be Density Functional Theory (DFT) calculations are a powerful tool for predicting the most stable hydrogen-bonding arrangements and the resulting lattice energies. diva-portal.orgdiva-portal.org
In solution, the nature of the hydrogen bonding network is dependent on the solvent. In non-polar solvents, this compound may exist in equilibrium with self-associated species, such as the hydrogen-bonded dimers observed in the solid state. In polar, protic solvents, strong interactions between the solute and solvent molecules would likely disrupt self-association. Spectroscopic techniques, such as NMR, combined with computational modeling can elucidate the thermodynamics of these self-assembly processes in solution. nih.gov Boronic acid-containing block copolymers have demonstrated the ability to self-assemble in response to various stimuli like pH and temperature, highlighting the dynamic nature of these interactions in solution. rsc.org
Table 1: Potential Hydrogen Bonding Interactions in this compound
| Donor Group | Acceptor Group | Interaction Type | Predicted Role in Supramolecular Assembly |
| Boronic Acid (-OH) | Boronic Acid (-OH) | O-H···O | Formation of primary dimeric units. |
| Boronic Acid (-OH) | Isoquinoline (N) | O-H···N | Interlinking of molecules to form chains or sheets. |
| Isoquinoline (C-H) | Boronic Acid (-O) | C-H···O | Secondary interactions contributing to crystal packing stability. |
Co-crystal Formation Studies
Co-crystallization is a technique used to design new solid forms of a compound with modified physicochemical properties by combining it with a stoichiometric amount of a co-former in the same crystal lattice. Boronic acids are recognized as versatile building blocks in crystal engineering due to their strong and directional hydrogen bonding capabilities. diva-portal.org They can act as both hydrogen bond donors and acceptors, allowing them to form robust supramolecular synthons with a wide variety of co-formers. diva-portal.org
While specific studies on the co-crystal formation of this compound are not prevalent, extensive research on other arylboronic acids provides a strong basis for predicting its behavior. The primary strategy for co-crystal design with boronic acids involves targeting the formation of strong and reliable hydrogen bonds between the boronic acid group and a complementary functional group on the co-former.
Given the structure of this compound, promising co-formers would be molecules containing strong hydrogen bond acceptor groups. Nitrogen-containing heterocyclic compounds, such as pyridines and pyrimidines, are excellent candidates for co-crystallization with boronic acids, leading to the formation of predictable O-H···N synthons. acs.org For instance, studies with 4,4′-bipyridine have shown the formation of extensive one-, two-, and three-dimensional hydrogen-bonded networks with various arylboronic acids. acs.orgfigshare.com
Computational screening methods, which calculate the lattice energies of potential co-crystals, can be employed to predict the likelihood of co-crystal formation between this compound and a library of potential co-formers. These theoretical approaches help to rationalize the intermolecular interactions that stabilize the co-crystal structure and can guide experimental screening efforts. diva-portal.orgdiva-portal.org The interplay of strong O-H···N or O-H···O bonds and weaker interactions like C-H···O and π-π stacking will ultimately determine the final supramolecular architecture. researchgate.net
Table 2: Potential Co-formers for this compound and Expected Supramolecular Synthons
| Co-former Class | Example Co-former | Primary Functional Group | Expected Supramolecular Synthon |
| N-Heterocycles | 4,4'-Bipyridine | Pyridyl Nitrogen | Boronic Acid (O-H) ··· Pyridyl (N) |
| Carboxylic Acids | Succinic Acid | Carboxyl | Boronic Acid (O-H) ··· Carboxyl (C=O) |
| Amides | Isonicotinamide | Amide (C=O), Pyridyl (N) | Boronic Acid (O-H) ··· Amide (O) / Pyridyl (N) |
| Phenols | Resorcinol | Phenolic Hydroxyl | Boronic Acid (O-H) ··· Phenolic (O-H) |
Future Directions and Emerging Research Avenues for Isoquinolin 3 Ylboronic Acid
Development of Novel Catalytic Systems for Green and Sustainable Synthesis
The synthesis of isoquinolin-3-ylboronic acid and its derivatives is undergoing a green revolution, with a strong focus on developing environmentally benign and sustainable catalytic systems. While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been instrumental, current research is aimed at overcoming the limitations of these methods, including the use of expensive and toxic catalysts. aurigeneservices.com
A significant advancement is the exploration of copper-mediated reactions, which offer a more economical and less toxic alternative to palladium. aurigeneservices.com Researchers are developing ligand/additive-free, copper-mediated coupling/cyclization strategies that allow for the one-pot synthesis of isoquinolin-1(2H)-ones. aurigeneservices.com These methods often utilize recyclable catalysts and solvents like polyethylene (B3416737) glycol (PEG), enhancing their green credentials. aurigeneservices.com
Furthermore, direct C-H borylation is emerging as a powerful tool for a more atom-economical synthesis. Iridium-catalyzed C-H activation, for instance, enables the direct introduction of a boryl group at the C3 position of the isoquinoline (B145761) core, albeit with challenges in regioselectivity that researchers are actively addressing through ligand design. The development of rhodium(III)-catalyzed C-H activation and annulation in green solvents like ethanol (B145695) represents another promising eco-friendly approach. researchgate.net
| Catalyst System | Key Features | Research Focus |
| Copper-Mediated | Palladium-free, economical, recyclable catalyst/solvent. aurigeneservices.com | Ligand/additive-free one-pot synthesis of isoquinolinones. aurigeneservices.com |
| Iridium-Catalyzed C-H Borylation | Atom-economical, direct functionalization. | Improving regioselectivity through ligand tuning. |
| Rhodium(III)-Catalyzed C-H Activation | Use of green solvents (e.g., ethanol), avoids external oxidants. researchgate.net | Annulation reactions with acetylene (B1199291) surrogates. researchgate.net |
Advanced Derivatization Strategies for Tunable Reactivity and Properties
The functionalization of the isoquinoline core is crucial for fine-tuning the reactivity and properties of this compound derivatives. Advanced derivatization strategies are being explored to create a diverse library of compounds for various applications.
One key strategy involves the Suzuki-Miyaura coupling reaction itself, where this compound is coupled with various aryl or vinyl halides to produce complex biaryl structures. nih.gov This method allows for the introduction of a wide range of substituents, enabling the systematic study of structure-activity relationships (SAR). For example, the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinoline-1(2H)-ones has demonstrated how introducing different pyrimidine (B1678525) motifs can modulate the cytotoxic activities of these compounds. nih.gov
Another emerging area is the use of multicomponent reactions, such as the Petasis reaction, which allows for the efficient, one-pot synthesis of substituted amines from an amine, a carbonyl compound, and a boronic acid. mdpi.comacs.org This approach offers a high degree of molecular diversity and complexity in a single step. The development of novel catalysts for these reactions, including nanoparticles and chiral catalysts, is expanding their scope and applicability. mdpi.comnih.gov
Integration into Fragment-Based Drug Discovery and Chemoproteomics
Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds in drug development. researchoutreach.orgnih.govopenaccessjournals.com Isoquinoline derivatives are recognized as valuable templates for kinase inhibitors. researchoutreach.org The isoquinoline scaffold can act as a "hinge binder," occupying the ATP-binding pocket of kinases. researchoutreach.org By screening libraries of isoquinoline fragments, researchers can identify initial hits that can be grown or merged to create highly potent and selective inhibitors. researchoutreach.org this compound and its derivatives are ideal candidates for such libraries due to the versatility of the boronic acid group for further chemical modification.
Chemoproteomics, the study of protein-small molecule interactions on a proteome-wide scale, is another area where this compound could make a significant impact. The boronic acid moiety is known to form reversible covalent bonds with serine or threonine residues in the active sites of enzymes. This property can be exploited to develop activity-based probes to profile enzyme activity in complex biological systems.
Exploration in Advanced Functional Materials with Tailored Characteristics
The unique photophysical and electronic properties of the isoquinoline ring system make this compound an attractive building block for advanced functional materials. Its ability to participate in cross-coupling reactions allows for its incorporation into conjugated polymers and other organic materials with tailored optoelectronic properties. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
For instance, the incorporation of isoquinoline moieties into larger aromatic systems can influence the material's fluorescence and photochromic behavior. tubitak.gov.tr By strategically coupling this compound with other photoactive molecules, it is possible to create novel photochromic compounds that change color upon exposure to light, with potential applications in data storage and smart windows. tubitak.gov.tr
Mechanistic Studies of Unconventional Reactivity Patterns
A deeper understanding of the reactivity of this compound is crucial for developing new synthetic methodologies and applications. While the Suzuki-Miyaura coupling is well-established, researchers are now investigating more unconventional reactivity patterns.
One area of interest is the study of the Petasis borono-Mannich reaction, a multicomponent reaction involving boronic acids, amines, and carbonyls. mdpi.comacs.org Mechanistic studies using techniques like IR and NMR spectroscopy are helping to elucidate the reaction pathways and the role of catalysts in promoting these transformations. acs.org
Q & A
Q. How should researchers address contradictory catalytic activity data in cross-coupling reactions involving this compound?
- Methodological Answer : Systematically evaluate variables such as catalyst speciation (e.g., Pd nanoparticles vs. homogeneous Pd), solvent effects (polar aprotic vs. ethereal solvents), and trace moisture content. Perform kinetic studies to identify rate-determining steps. Use statistical tools (e.g., ANOVA) to quantify the significance of observed discrepancies . Publish negative results and full datasets in supplementary materials to aid meta-analyses .
Q. What strategies improve regioselectivity in functionalization reactions involving this compound?
- Methodological Answer : Employ directing groups (e.g., pyridyl, carbonyl) to steer cross-coupling or C–H activation reactions to specific positions on the isoquinoline ring. Use steric-controlled conditions (e.g., bulky ligands like JohnPhos) or electronic modulation (e.g., electron-deficient aryl halides). Validate selectivity via NOESY NMR or single-crystal X-ray diffraction .
Q. How can researchers design experiments to study the metabolic stability of this compound in biological systems?
- Methodological Answer : Conduct in vitro assays using liver microsomes or hepatocytes to monitor oxidative metabolism (e.g., CYP450 enzymes). Employ LC-MS/MS to identify metabolites and quantify degradation half-life (t₁/₂). Compare with structurally similar boronic acids (e.g., pyridin-3-ylboronic acid) to establish structure-metabolism relationships .
Data Reporting and Reproducibility
Q. What are the minimum characterization requirements for publishing new derivatives of this compound?
- Methodological Answer : Provide / NMR, HRMS, and elemental analysis for all novel compounds. Include NMR and FT-IR for boronic acid validation. For crystalline derivatives, deposit X-ray crystallographic data in public repositories (e.g., CCDC). Adhere to journal-specific guidelines for supplementary materials, ensuring raw data (e.g., NMR FIDs, chromatograms) are accessible .
Q. How should contradictory spectroscopic data between synthetic batches be resolved?
- Methodological Answer : Re-examine synthetic protocols for consistency in reagent purity, solvent drying, and reaction monitoring. Use spiking experiments with authentic samples to confirm identity. Collaborate with multiple labs for independent validation. Report batch-specific anomalies in supplementary files with detailed troubleshooting notes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
